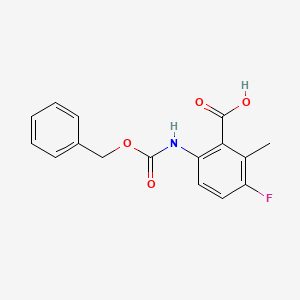

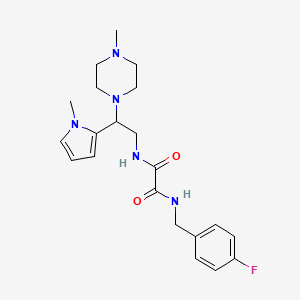

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, also known as CC-115, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.

Scientific Research Applications

Metabolic Fate and Disposition

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, also known as GDC-0449 or vismodegib, undergoes extensive metabolism in both rats and dogs. It is predominantly excreted through feces and shows quick absorption in plasma in these species. Interestingly, this compound exhibits a unique metabolic pathway involving pyridine ring opening, which is not commonly seen in other drugs (Yue et al., 2011).

Synthesis and Structural Analysis

The synthesis and crystal structure of derivatives of this compound have been explored. This includes compounds like 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, which exhibit novel structural classes and potential herbicidal activities (Li et al., 2008).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to this compound, have been synthesized and evaluated for cardiac electrophysiological activity. Compounds in this class showed potency comparable to other class III agents in in vitro assays, indicating their potential use in treating reentrant arrhythmias (Morgan et al., 1990).

Role in Cancer Therapy

GDC-0449 (vismodegib) plays a significant role in cancer therapy as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in the carcinogenesis of various tumors, including basal cell carcinoma. The compound has shown promise in preclinical assessments for treating various cancers (Batty et al., 2012).

Analysis of Weak Interactions

The study of crystal structures of derivatives like 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide has provided insights into weak interactions like halogen bonding contacts. These interactions are crucial in understanding the compound's behavior and stability (Mocilac et al., 2018).

Pharmacokinetics and Oral Absorption

The pharmacokinetics and factors determining the pharmacokinetics of GDC-0449 have been investigated, focusing on absorption, distribution, metabolism, and excretion processes. The studies highlight the intricate balance between solubility, dissolution, and membrane permeation in determining the oral absorption of this compound (Wong et al., 2010).

properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO4S/c1-29(27,28)19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUZGTUBAZXPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

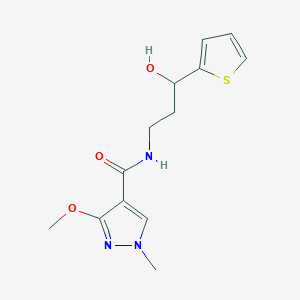

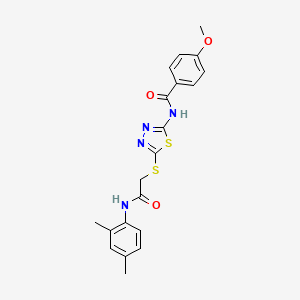

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)

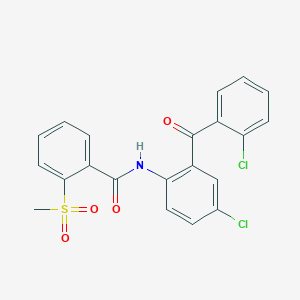

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

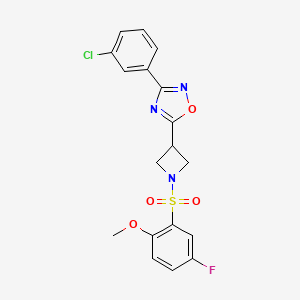

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)

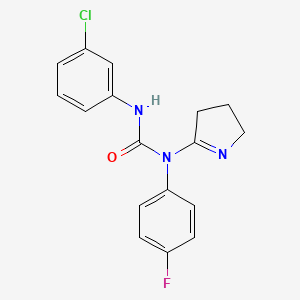

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)